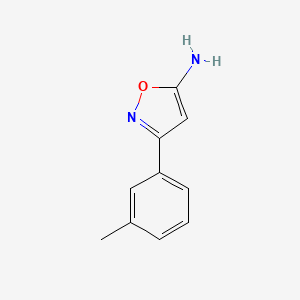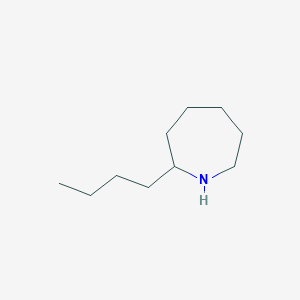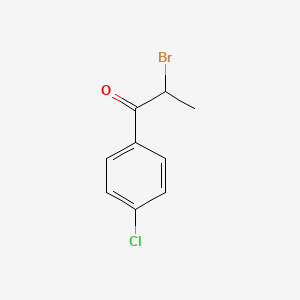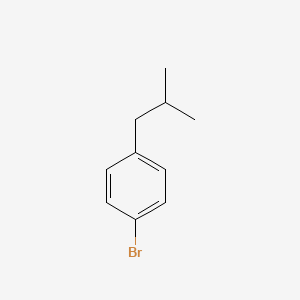
3-bromo-N-pentylbenzenesulfonamide
Übersicht
Beschreibung
The compound "3-bromo-N-pentylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzenesulfonamide derivatives, which are structurally related to the compound . These derivatives are synthesized and characterized for different applications, including their use as oxidizing agents, enzyme inhibitors, and their potential in medicinal chemistry due to their antibacterial properties .
Synthesis Analysis
The synthesis of brominated benzenesulfonamide derivatives typically involves the amidation reaction of benzenesulfonyl chloride with an appropriate amine. For instance, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is achieved by an amidation reaction, and the structure is confirmed using various spectroscopic techniques . Similarly, other derivatives are synthesized by reacting benzenesulfonyl chloride with different amines or by bromination of carbanionic substrates using N,N-dibromobenzenesulfonamide as a brominating agent .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction is also used to analyze the crystal structure of the compounds. Density functional theory (DFT) calculations are performed to further validate the molecular structure and to analyze the electrostatic potential and frontier molecular orbitals, which provide insights into the physical and chemical properties of the molecules .
Chemical Reactions Analysis
Brominated benzenesulfonamide derivatives participate in various chemical reactions. For example, N,N-dibromobenzenesulfonamide is used as an effective brominating agent for carbanionic substrates under mild conditions, and the reagent can be recovered and reused . The reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives leads to the formation of various brominated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzenesulfonamide derivatives are analyzed through experimental techniques and computational methods. Vibrational spectroscopy, including FT-IR and FT-Raman, along with DFT calculations, are used to study the vibrational frequencies and to understand the effects of substituents on the characteristic bands in the spectra . The physicochemical properties, such as absorption, distribution, metabolism, and excretion (ADME), and the ability to cross the blood-brain barrier (BBB) are predicted at a theoretical level for some derivatives .
Wissenschaftliche Forschungsanwendungen
1. Environmental Impact and Atmospheric Chemistry
3-bromo-N-pentylbenzenesulfonamide is part of a broader class of brominated compounds that play a significant role in atmospheric chemistry. For instance, Bromoform (CHBr3), a substance within this class, contributes substantially as a source of organic bromine to the troposphere and lower stratosphere. Its sea-to-air flux, originating from macroalgal and planktonic sources, is pivotal for atmospheric bromoform, which in turn influences the chemistry of the atmosphere, especially the processing of ozone and other significant constituents of marine air (Quack & Wallace, 2003).
2. Indoor Pollution and Health Risks
The presence and implications of Novel Brominated Flame Retardants (NBFRs), which include compounds similar to 3-bromo-N-pentylbenzenesulfonamide, have been extensively studied in indoor air, dust, and consumer goods. The detection of these compounds raises concerns due to potential health risks associated with prolonged exposure. For instance, high concentrations of certain NBFRs like EH-TBB and BEH-TEBP in indoor environments have led to increased scrutiny and calls for more research on their occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
3. Electrochemical Technology and Energy Storage
Brominated compounds, including 3-bromo-N-pentylbenzenesulfonamide, find utility in electrochemical technology and energy storage. Recent advances in room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures have spotlighted these compounds for their application in electroplating and energy storage. The easy handling of these compounds in modern technology indicates their growing importance in this field (Tsuda, Stafford, & Hussey, 2017).
4. Treatment of Contaminated Water
Electrochemical processes involving brominated compounds, including 3-bromo-N-pentylbenzenesulfonamide, are pivotal in the treatment of contaminated water. These processes are critical in the removal of a range of organic and inorganic contaminants and are especially effective in the presence of bromide and chloride. The formation of brominated byproducts during these processes, however, is an area of concern due to potential health risks, indicating the need for further research and optimization (Radjenovic & Sedlak, 2015).
Safety And Hazards
Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
3-bromo-N-pentylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-2-3-4-8-13-16(14,15)11-7-5-6-10(12)9-11/h5-7,9,13H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKMWBVQCVFSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396590 | |
| Record name | 3-bromo-N-pentylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-pentylbenzenesulfonamide | |
CAS RN |
1072944-95-6 | |
| Record name | 3-Bromo-N-pentylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-N-pentylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)









